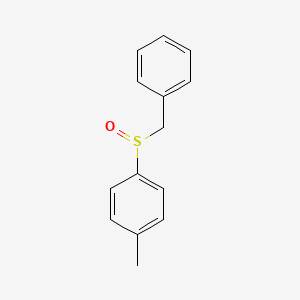

1-(Benzylsulfinyl)-4-methylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

10381-70-1 |

|---|---|

Molecular Formula |

C14H14OS |

Molecular Weight |

230.33 g/mol |

IUPAC Name |

1-benzylsulfinyl-4-methylbenzene |

InChI |

InChI=1S/C14H14OS/c1-12-7-9-14(10-8-12)16(15)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |

InChI Key |

HRDMFVNVGVXJQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzylsulfinyl 4 Methylbenzene

Historical Development of Synthesis Routes

Historically, the synthesis of aryl benzyl (B1604629) sulfoxides like 1-(benzylsulfinyl)-4-methylbenzene has its roots in the fundamental reactions of organosulfur chemistry. Early methods likely involved the oxidation of the corresponding sulfide (B99878), benzyl p-tolyl sulfide. This foundational approach, while effective, lacks stereocontrol, yielding a racemic mixture of the two enantiomers of the sulfoxide (B87167).

Another early synthetic route involves the reaction of a sulfinic acid salt with a benzyl halide. Specifically, the sodium salt of p-toluenesulfinic acid could be reacted with benzyl chloride or benzyl bromide to form the desired sulfoxide. This method, based on nucleophilic substitution at the benzylic carbon, also produces a racemic product. The simplicity and ready availability of the starting materials made these early methods practical for obtaining the compound for initial studies and applications.

General Synthetic Approaches

The most common and straightforward method for preparing this compound is the oxidation of its precursor, benzyl p-tolyl sulfide. A variety of oxidizing agents can be employed for this transformation.

A notable chemoselective method utilizes dihydrogen peroxide in water at room temperature. This approach is highlighted for its environmentally benign nature and high yield.

Another general approach involves the reaction of 4-methylbenzene-1-sulfinic acid with benzyl chloride in the presence of a base. ontosight.ai This method relies on the nucleophilicity of the sulfinate anion to displace the chloride from the benzyl group. ontosight.ai

Below is an interactive data table summarizing these general synthetic approaches.

| Precursor 1 | Precursor 2 | Reagent | Solvent | Temperature | Yield | Reference |

| Benzyl p-tolyl sulfide | - | Dihydrogen peroxide | Water | 20 °C | 97% | lookchem.com |

| 4-Methylbenzene-1-sulfinic acid | Benzyl chloride | Base | - | - | - | ontosight.ai |

Asymmetric Synthesis of Chiral this compound

The synthesis of enantiomerically pure or enriched this compound is of significant interest due to the importance of chiral sulfoxides in asymmetric synthesis and as pharmaceutical intermediates. Several strategies have been developed to achieve this, primarily focusing on enantioselective oxidation of the corresponding sulfide or the use of chiral auxiliaries.

The enantioselective oxidation of prochiral sulfides, such as benzyl p-tolyl sulfide, is a powerful method for producing chiral sulfoxides. This approach utilizes a chiral catalyst or reagent to control the stereochemical outcome of the oxidation reaction. While specific examples for the direct enantioselective oxidation to this compound are not detailed in the provided search results, the general principles of this widely used strategy are well-established.

These methods often employ transition metal catalysts in conjunction with chiral ligands or chiral oxidizing agents. The catalyst-ligand complex creates a chiral environment that directs the oxidant to one of the lone pairs of the sulfur atom, leading to the preferential formation of one enantiomer of the sulfoxide.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemistry of subsequent reactions. wikipedia.org In the context of synthesizing chiral this compound, a chiral auxiliary can be attached to the p-tolylsulfinyl moiety.

A well-established method involves the reaction of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent, such as benzylmagnesium chloride. The chiral menthyl group directs the nucleophilic attack of the benzyl group, leading to the formation of one enantiomer of the sulfoxide in excess. The chiral auxiliary can then be cleaved and recovered.

Evans oxazolidinones are another class of chiral auxiliaries that have been widely used in asymmetric synthesis, including alkylation reactions. wikipedia.org While not directly applied to this compound in the provided results, the principle involves attaching the auxiliary to one of the precursors to direct the formation of the desired stereocenter. wikipedia.org

Catalytic asymmetric synthesis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. chemistryviews.org For the synthesis of chiral sulfoxides, this often involves the catalytic enantioselective oxidation of sulfides as mentioned earlier.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov For instance, chiral catalysts can activate substrates towards enantioselective transformations. nih.gov While a specific organocatalytic method for this compound is not explicitly described, the development of such methods for similar transformations is an active area of research. chemistryviews.orgnih.gov

Precursor-Based Synthetic Strategies

The synthesis of this compound is fundamentally reliant on the availability of its key precursors. The primary precursors are p-toluenesulfonyl chloride, benzyl halides (such as benzyl chloride or bromide), and benzyl p-tolyl sulfide.

From p-Toluenesulfonyl Chloride : A common strategy involves the reduction of 4-toluenesulfonyl chloride to sodium 4-methylbenzenesulfinate. google.com This can be achieved using a reducing agent like sodium sulfite (B76179) in an aqueous alkaline solution. google.com The resulting sulfinate can then be reacted with a benzylating agent, such as benzyl chloride, to yield this compound. ontosight.aigoogle.com

From Benzyl p-Tolyl Sulfide : As previously discussed, the direct oxidation of benzyl p-tolyl sulfide is a major route to the target compound. The synthesis of this sulfide precursor can be accomplished through the reaction of sodium p-thiocresolate (the salt of p-thiocresol) with a benzyl halide.

Generation from Sulfenate Anions

The formation of this compound from sulfenate anions typically involves the nucleophilic attack of a p-toluenesulfenate anion on a suitable benzyl electrophile, such as benzyl halide. A modern approach to this transformation utilizes the in-situ generation of the sulfenate anion from a β-sulfinyl ester precursor.

In a noteworthy synthetic route, a β-sulfinyl ester bearing a p-tolyl group is treated with a base to induce an elimination reaction, which generates the p-toluenesulfenate anion in the reaction mixture. This transient nucleophile then readily reacts with an added benzyl halide, like benzyl iodide, to furnish the desired this compound. mdpi.com This method provides a direct pathway to the target sulfoxide, and the choice of reactants can influence the stereochemical outcome of the reaction.

Research has shown that the nature of the alkyl halide can impact the enantioselectivity of the process. For instance, the reaction of a p-tolyl substituted β-sulfinyl ester with methyl iodide can proceed with a moderate enantiomeric excess (ee). mdpi.com However, employing the more reactive benzyl iodide in the reaction with the in-situ generated p-toluenesulfenate anion has been demonstrated to yield the corresponding benzyl sulfoxide, although the enantioselectivity was found to be lower compared to the reaction with methyl iodide. mdpi.com

Detailed findings from these studies are summarized in the table below:

| Precursor | Reagent | Product | Yield | Enantiomeric Excess (ee) |

| β-sulfinyl ester with p-tolyl group | Methyl iodide | Methyl p-tolyl sulfoxide | 77% | 57% |

| β-sulfinyl ester with p-tolyl group | Benzyl iodide | This compound | N/A | Lower than with MeI |

| β-sulfinyl ester with trifluoromethyl-substituted aryl group | Methyl iodide | Corresponding methyl sulfoxide | 81% | 18% |

Reactions Involving Sulfinylating Agents

A prominent and widely utilized method for the synthesis of chiral sulfoxides, including this compound, is the Andersen synthesis. This venerable procedure involves the reaction of an organometallic reagent, such as a Grignard reagent, with a diastereomerically pure sulfinate ester. The stereochemistry at the sulfur atom is inverted during the reaction, providing a high degree of stereocontrol.

For the synthesis of this compound, the key reagents are a benzylmagnesium halide (e.g., benzylmagnesium chloride) and an enantiopure p-toluenesulfinate ester. A commonly employed sulfinate ester is (-)-menthyl (S)-p-toluenesulfinate. This chiral auxiliary is prepared by reacting p-toluenesulfinyl chloride with (-)-menthol. thieme-connect.de The resulting diastereomeric mixture of menthyl p-toluenesulfinates can be separated to isolate the desired (S)-diastereomer.

The subsequent step involves the reaction of the enantiopure (-)-menthyl (S)-p-toluenesulfinate with benzylmagnesium chloride. The benzyl Grignard reagent is typically prepared by the reaction of benzyl chloride with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The nucleophilic benzyl carbanion attacks the electrophilic sulfur atom of the sulfinate ester, displacing the menthol (B31143) auxiliary and forming the C-S bond of the target sulfoxide with inversion of configuration at the sulfur center. This reaction is a cornerstone for the preparation of a wide array of enantiopure sulfoxides. thieme-connect.de

The general reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Product | Key Feature |

| (-)-Menthyl (S)-p-toluenesulfinate | Benzylmagnesium chloride | (R)-1-(Benzylsulfinyl)-4-methylbenzene | Stereospecific reaction with inversion at sulfur. |

| Benzyl chloride & Magnesium | (-)-Menthyl (S)-p-toluenesulfinate | (R)-1-(Benzylsulfinyl)-4-methylbenzene | In-situ preparation of Grignard reagent. |

Chemical Reactivity and Transformations of 1 Benzylsulfinyl 4 Methylbenzene

Stereochemical Aspects of Reactions Involving the Sulfinyl Group

The sulfinyl group in 1-(Benzylsulfinyl)-4-methylbenzene is a stereogenic center, making the molecule chiral. The stereochemical stability of this center is a key feature, though it can undergo racemization under certain conditions.

It has been observed that benzyl (B1604629) p-tolyl sulfoxide (B87167) racemizes at a significantly faster rate upon heating compared to other diaryl, alkyl aryl, or dialkyl sulfoxides. rsc.org The mechanism for this thermal racemization is proposed to involve the homolytic cleavage of the benzylic carbon-sulfur bond to form a radical pair, which can then recombine to give the racemic sulfoxide. rsc.org This contrasts with the pyramidal inversion mechanism typically observed for other sulfoxides, which requires higher temperatures. rsc.org The energy barrier for the racemization of benzyl p-tolyl sulfoxide has been determined to be 137.0 kJ/mol.

In addition to thermal methods, photoracemization of chiral alkyl aryl sulfoxides can be achieved using photosensitizers. ucc.ie While not specifically detailed for this compound, the general mechanism is thought to involve either inversion of the pyramidal sulfur center or α-cleavage and recombination of the resulting radical fragments. ucc.ie

The spontaneous resolution of benzyl p-tolyl sulfoxide has also been reported, where it forms enantiopure crystals of a conglomerate even from a racemic synthesis. ucc.ie

Reactions as a Substrate

The benzylic protons of this compound are acidic and can be removed by strong, non-nucleophilic bases like lithium diisopropylamide (LDA) to form an α-sulfinyl carbanion. This carbanion is a useful intermediate in organic synthesis.

While studies on this compound itself are not extensively detailed, the behavior of analogous sulfoxides provides significant insight. For instance, the methylation of 2-pyridylmethyl p-tolyl sulfoxide using LDA and iodomethane (B122720) shows high stereoselectivity, particularly at low temperatures. oup.com This high degree of stereocontrol is attributed to the formation of a chelated lithium complex involving the sulfinyl oxygen and the pyridyl nitrogen, which directs the approach of the electrophile. oup.com A similar principle of stereoselective alkylation of the α-carbanion would be expected for this compound, although the directing group is absent. The reaction of benzyl p-tolyl sulfoxide with alkyllithiums also demonstrates the abstraction of an α-hydrogen to form a lithiated species. rsc.org

| Reagent | Substrate Analogue | Product | Stereoselectivity (erythro:threo) | Reference |

| LDA, CH3I | 2-Pyridylmethyl p-tolyl sulfoxide | 1-(2-Pyridyl)-1-(p-tolylsulfinyl)ethane | 86:14 (at -78 °C) | oup.com |

The sulfur atom in this compound can be a target for nucleophilic attack. Reactions with organolithium reagents, such as methyllithium (B1224462), can result in the displacement of one of the groups attached to the sulfur. For example, the reaction of (R)-benzyl phenyl sulfoxide with methyllithium leads to the formation of (S)-methyl phenyl sulfoxide with high inversion of configuration at the sulfur atom. rsc.org This suggests an SN2-type mechanism at the sulfur center. rsc.org

The benzyl group in benzyl p-tolyl sulfoxide is a competent leaving group in such reactions. rsc.org The relative ease of displacement is related to the pKa of the conjugate acid of the leaving group. rsc.org

While not extensively documented for this compound itself, related aryl sulfoxides can undergo rearrangement reactions. One such example is the Truce-Smiles rearrangement. This reaction has been utilized in the synthesis of alkyl (ortho-benzyl)-aryl sulfoxides from heteroaryl (ortho-alkyl)-aryl sulfoxides. The rearrangement involves the generation of a sulfenate anion which is then trapped by an alkyl halide.

Applications as a Chiral Reagent or Ligand in Organic Transformations

The chiral nature of this compound makes it a valuable tool in asymmetric synthesis, where it can be used as a chiral auxiliary to control the stereochemical outcome of reactions. The sulfinyl group is effective in this role due to its high configurational stability and its ability to induce high levels of asymmetry. ucc.ie

Enantiopure this compound and related chiral sulfoxides have been employed as ligands in asymmetric catalysis. For instance, copper-catalyzed asymmetric oxidation of sulfides to sulfoxides has been achieved with good enantioselectivity using chiral ligands, and benzyl p-tolyl sulfoxide itself has been synthesized with high enantiomeric excess using such methods. ucc.ie

The sulfoxide moiety has proven to be an efficient chiral auxiliary in a variety of transformations, including carbon-carbon and carbon-oxygen bond-forming reactions, Michael additions, and cycloaddition reactions. ucc.ie Although specific examples detailing the use of this compound as a catalyst or ligand are part of broader studies on chiral sulfoxides, its utility as a chiral building block is well-established. ucc.ieacs.org

Enantioselective Cyclopropanation

While direct studies detailing the use of this compound as a chiral ligand for catalytic enantioselective cyclopropanation are not extensively documented in publicly available research, the principle can be understood through the well-established use of similar chiral p-tolyl sulfoxides as chiral auxiliaries in this transformation. In these cases, the chiral sulfinyl group is covalently attached to the substrate and directs the stereoselective approach of the cyclopropanating agent.

A pertinent example is the asymmetric cyclopropanation of enantiopure (1-diethoxyphosphoryl)vinyl p-tolyl sulfoxide. unl.ptresearchgate.net This reaction demonstrates the high degree of stereocontrol that a chiral p-tolyl sulfoxide group can exert. The reaction of (S)-(+)-(1-diethoxyphosphoryl)vinyl p-tolyl sulfoxide with sulfur ylides, such as ethyl (dimethylsulfuranylidene)acetate, proceeds with high diastereoselectivity to form the corresponding cyclopropylphosphonate. researchgate.net

The observed high diastereoselectivity is attributed to the specific conformation of the vinyl sulfoxide, where the bulky p-tolyl group and the substituents on the phosphorus atom hinder the approach of the ylide from one face of the double bond. unl.pt Consequently, the ylide preferentially attacks from the less sterically encumbered face, which is directed by the lone pair of electrons on the sulfur atom. unl.pt This leads to the formation of one diastereomer in significant excess.

The general findings from the cyclopropanation of a vinyl p-tolyl sulfoxide are summarized in the table below, illustrating the effectiveness of the chiral sulfinyl group in directing the stereochemical outcome.

| Reactant (Vinyl p-Tolyl Sulfoxide Derivative) | Cyclopropanating Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| (S)-(+)-(1-Diethoxyphosphoryl)vinyl p-tolyl sulfoxide | Ethyl (dimethylsulfuranylidene)acetate | THF | -78 to rt | up to 12:1 | researchgate.net |

| (S)-(+)-(1-Diethoxyphosphoryl)vinyl p-tolyl sulfoxide | Diazomethane | Ether | rt | Good | unl.pt |

These results underscore the potential of the chiral p-tolyl sulfinyl moiety, as present in this compound, to serve as an effective chiral controller in cyclopropanation reactions. The major diastereomer obtained from such reactions can then be further transformed, with subsequent removal of the chiral auxiliary, to yield enantiomerically pure cyclopropane (B1198618) derivatives. researchgate.net

Influence on Axial Ligand Effects in Catalytic Systems

The influence of chiral sulfoxides, such as this compound, on the stereochemical outcome of catalytic reactions can be profound, particularly through the mechanism of axial ligand effects. In this context, the chiral sulfoxide does not need to be part of a complex, covalently-bound ligand but can act as a chiral additive that coordinates to the metal center of an achiral catalyst. This coordination can induce a chiral environment around the metal, leading to enantioselective transformations.

A key example of this principle is the use of chiral sulfoxide additives to induce asymmetry in (salen)ruthenium(II)-catalyzed olefin cyclopropanation. While these studies did not specifically use this compound, they established the underlying concept. The addition of a chiral sulfoxide to an achiral ruthenium-salen complex generates diastereomeric catalytic species in situ. The equilibrium between the rapidly interconverting enantiomeric conformations of the catalyst is shifted upon coordination of the chiral sulfoxide, leading to a predominance of one diastereomeric adduct. This favored adduct then catalyzes the cyclopropanation reaction enantioselectively.

The effectiveness of this approach relies on the ability of the sulfoxide to coordinate to the metal center and the transmission of its chirality to the catalytic site. The oxygen atom of the sulfinyl group typically acts as the coordinating atom. The steric and electronic properties of the substituents on the sulfur atom, in this case, the benzyl and p-tolyl groups of this compound, would be crucial in determining the stability and reactivity of the diastereomeric catalyst-additive adducts and, consequently, the level of enantioselectivity achieved.

Although specific data tables for the influence of this compound on axial ligand effects are not available in the reviewed literature, the established principle suggests that it could be a viable chiral additive for inducing asymmetry in various metal-catalyzed reactions.

Mechanistic Investigations of 1 Benzylsulfinyl 4 Methylbenzene Reactions

Elucidation of Stereoselective Reaction Pathways

The utility of chiral sulfoxides, including 1-(Benzylsulfinyl)-4-methylbenzene, is particularly evident in their role as activators for stereoselective transformations. A key area of investigation has been the allylation of aldehydes using allyltrichlorosilane (B85684), where the sulfoxide (B87167) acts as a Lewis basic activator. Research has demonstrated that chiral aryl methyl sulfoxides can efficiently promote this reaction, leading to the formation of homoallylic alcohols with significant levels of enantioselectivity, especially in reactions with electron-poor aldehydes. nih.gov

The diastereoselectivity observed in these reactions provides critical insights into the reaction mechanism. The detection of non-linear effects, where the enantiomeric excess of the product is not linearly proportional to the enantiomeric excess of the chiral activator, suggests the involvement of catalyst aggregates or multiple activator molecules in the transition state. nih.govrsc.org This phenomenon points towards a complex reaction pathway where the stereochemical outcome is determined by a sophisticated interplay of catalyst-substrate interactions.

Further studies on the allylation of aldehydes with allyltrichlorosilane in the presence of sulfoxides like (R)-methyl-p-tolylsulfoxide have shown that an excess of the sulfoxide can lead to good yields of the corresponding homoallylic alcohols with moderate enantiomeric excesses. researchgate.net The mechanism is believed to proceed through a dissociative pathway involving an octahedral cationic complex with two sulfoxide molecules coordinated to the silicon atom. researchgate.netresearchgate.net The formation of neutral sulfurane derivatives is thought to be responsible for the lack of catalyst turnover in some cases. researchgate.netresearchgate.net

Table 1: Stereoselective Allylation of Aldehydes using a Chiral Sulfoxide Activator

| Aldehyde | Sulfoxide Activator | Product Enantiomeric Excess (ee) | Reference |

| Electron-poor aldehydes | Chiral aryl methyl sulfoxides | High | nih.gov |

| General aldehydes | (R)-methyl-p-tolylsulfoxide | Moderate | researchgate.net |

Transition State Analysis in Chiral Induction

The transfer of chirality from this compound to the product in a stereoselective reaction is governed by the geometry of the transition state. In the allylation of aldehydes, a closed, chair-like transition structure has been proposed to explain the high diastereoselectivity observed, particularly in reactions involving substituted allylsilanes. acs.org In this model, the sulfoxide, aldehyde, and allyltrichlorosilane assemble into a highly ordered arrangement that minimizes steric interactions and dictates the facial selectivity of the nucleophilic attack.

The role of the sulfoxide is to activate the silicon center, increasing the electrophilicity of the allyl group. The stereochemistry of the final product is then determined by how the aldehyde binds to this activated complex and the subsequent intramolecular delivery of the allyl group. The nature of the substituents on both the aldehyde and the sulfoxide can significantly influence the stability of the possible transition states, thereby affecting the enantioselectivity of the reaction.

Computational Chemistry and Mechanistic Modeling

Computational studies, often employing Density Functional Theory (DFT), are invaluable for elucidating the intricate details of reaction mechanisms involving chiral sulfoxides. researchgate.net These methods allow for the visualization and energy calculation of various proposed intermediates and transition states that may be too transient to observe experimentally.

In the context of the sulfoxide-activated allylation of aldehydes, quantum chemical calculations have supported the proposed dissociative pathway involving a cationic, hexacoordinate silicon complex. researchgate.netresearchgate.net These models can help to rationalize the observed stereoselectivities by comparing the energies of competing diastereomeric transition states. Furthermore, computational approaches can shed light on the nature of non-linear effects by modeling the formation and reactivity of catalyst dimers or higher-order aggregates.

Kinetic Studies of Reaction Processes

Kinetic investigations provide quantitative data on reaction rates and dependencies, offering deep insights into the reaction mechanism. For the enantioselective allylation of aldehydes with allyltrichlorosilane catalyzed by chiral sulfoxides, kinetic studies have been instrumental in supporting the proposed mechanistic pathways. researchgate.netacs.org

A combination of kinetic measurements and conductivity analysis has provided evidence for the involvement of ionic intermediates in the reaction. researchgate.net The reaction rate has been found to depend on the concentrations of the aldehyde, the allylsilane, and the sulfoxide activator in a manner that is consistent with the formation of a reactive complex involving two sulfoxide molecules. acs.org These studies, combined with the analysis of non-linear effects, have been crucial in building a comprehensive model of the reaction that accounts for both the rate and the stereochemical outcome. acs.org

Spectroscopic Characterization in Research of 1 Benzylsulfinyl 4 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 1-(benzylsulfinyl)-4-methylbenzene. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map out the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the protons in different chemical environments give rise to distinct signals. The aromatic protons of the benzyl (B1604629) and p-tolyl groups appear in the downfield region, typically between 7.0 and 7.5 ppm. The benzylic methylene (B1212753) protons (CH₂) adjacent to the sulfinyl group are diastereotopic due to the chirality at the sulfur atom, and they are expected to appear as a pair of doublets (an AB quartet) around 4.0 ppm. The methyl group protons on the p-tolyl ring would produce a singlet at approximately 2.4 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the two aromatic rings resonate in the range of 120-145 ppm. The benzylic methylene carbon is expected around 60-65 ppm, while the methyl carbon of the tolyl group typically appears at approximately 21 ppm. psu.edu The signals are influenced by factors such as hybridization and the electronegativity of adjacent atoms. psu.edu

Expected ¹H and ¹³C NMR Chemical Shifts: The following table outlines the anticipated chemical shifts for this compound, based on data from analogous structures like p-tolyl methyl sulfoxide (B87167) and benzyl phenyl sulfoxide. rsc.orgrsc.org

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| p-Tolyl-CH₃ | ~2.4 (singlet) | ~21 |

| Benzyl-CH₂ | ~4.0 (AB quartet) | ~63 |

| Aromatic C-H (p-Tolyl) | ~7.2-7.5 (multiplet) | ~124-143 |

| Aromatic C-H (Benzyl) | ~7.1-7.3 (multiplet) | ~128-131 |

| Aromatic C-S (p-Tolyl) | - | ~142 |

| Aromatic C-ipso (Benzyl) | - | ~130 |

This is an interactive data table. Users can sort and filter the data as needed.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The most characteristic absorption is that of the sulfoxide (S=O) group, which displays a strong band in the region of 1030-1070 cm⁻¹. Other significant absorptions include the C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic methylene and methyl groups (around 2850-3000 cm⁻¹). The C=C stretching vibrations within the aromatic rings are observed in the 1450-1600 cm⁻¹ region. nih.gov

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| S=O | Stretch | 1030 - 1070 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

This interactive table allows for the sorting of data based on functional group or wavenumber.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pathways of this compound, which aids in its structural confirmation. The molecular ion peak [M]⁺ would correspond to its molecular weight of 230.33 g/mol . chemsynthesis.com

A common fragmentation pattern for benzyl-containing compounds is the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Other significant fragments would arise from the cleavage of the bonds around the sulfur atom, leading to ions corresponding to the p-tolyl group and various sulfur-containing fragments. For instance, mass spectral data for the related compound benzyl phenyl sulfoxide shows a prominent peak at m/z 91. nih.gov

Expected Mass Spectrometry Fragments:

| m/z Value | Proposed Fragment Ion | Formula |

| 230 | Molecular Ion [M]⁺ | [C₁₄H₁₄OS]⁺ |

| 91 | Tropylium Ion | [C₇H₇]⁺ |

| 139 | p-Tolylsulfinyl Cation | [C₇H₇SO]⁺ |

| 91 | p-Tolyl Cation | [C₇H₇]⁺ |

This interactive table details the expected mass-to-charge ratios and their corresponding molecular fragments.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and, crucially, for determining its enantiomeric excess (ee). Due to the chiral nature of the sulfoxide, enantiomers can be separated and quantified using a chiral stationary phase (CSP).

Polysaccharide-based columns, such as Chiralcel OD-H, are commonly and effectively used for the resolution of sulfoxide enantiomers. rsc.orgrsc.org A typical mobile phase consists of a mixture of hexane (B92381) and isopropanol. rsc.org The retention times for the two enantiomers will differ, allowing for their separation and the calculation of the enantiomeric excess by comparing the integrated peak areas. For example, in the analysis of the related benzyl phenyl sulfoxide, the (R) and (S) enantiomers were successfully separated using a Chiralcel OD-H column with a hexane/isopropanol eluent. rsc.org

Typical Chiral HPLC Parameters:

| Parameter | Condition |

| Column | Chiralcel OD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 or 80:20 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 220 or 254 nm |

This table provides a summary of typical starting conditions for the chiral HPLC analysis of this compound.

Derivatives and Analogues of 1 Benzylsulfinyl 4 Methylbenzene

Synthesis and Characterization of Related Chiral Sulfoxides

The synthesis of chiral sulfoxides related to 1-(Benzylsulfinyl)-4-methylbenzene often employs methods that control the stereochemistry at the sulfur center. A common and historically significant approach is the Andersen method, which involves the reaction of a sulfinyl chloride with a chiral alcohol to form a diastereomeric mixture of sulfinates. illinois.edu These diastereomers can then be separated, and subsequent nucleophilic substitution with an organometallic reagent, such as a Grignard reagent, proceeds with inversion of configuration at the sulfur atom to yield the desired enantiomerically pure sulfoxide (B87167). illinois.edunih.gov

Another powerful strategy is the stereoselective oxidation of prochiral sulfides. This can be achieved using chiral oxidizing agents or through catalytic enantioselective oxidation methods. nih.gov The choice of oxidant and reaction conditions is crucial for achieving high enantiomeric excess.

The characterization of these chiral sulfoxides relies on a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the molecular structure. Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the enantiomeric purity of the synthesized sulfoxides.

Structural Modifications and Their Impact on Reactivity and Selectivity

Modifications to the basic structure of this compound can have a profound impact on the compound's reactivity and selectivity in chemical transformations. These modifications can be made to either the benzyl (B1604629) or the p-tolyl group.

Introducing different substituents on the aromatic rings can alter the electronic properties of the sulfoxide. For example, electron-withdrawing groups can increase the acidity of the α-protons, making them more susceptible to deprotonation. Conversely, electron-donating groups can enhance the nucleophilicity of the sulfur atom.

The steric bulk of the substituents also plays a critical role. Larger groups can create a more defined chiral environment around the sulfur atom, which can lead to higher stereoselectivity when the sulfoxide is used as a chiral auxiliary. The interplay between electronic and steric effects is a key consideration in the design of new sulfoxide-based reagents and catalysts.

Exploration of Sulfinimine and Sulfenate Ester Derivatives

Beyond chiral sulfoxides, the exploration of related derivatives such as sulfinimines (also known as N-sulfinylimines) and sulfenate esters opens up further avenues in synthetic chemistry.

Sulfinimines are formed by the condensation of sulfinamides with aldehydes or ketones. Chiral sulfinimines are valuable intermediates in the asymmetric synthesis of amines, as the sulfinyl group can direct the stereoselective addition of nucleophiles to the C=N bond.

Sulfenate esters , with the general formula RS(O)OR', are another important class of derivatives. nih.gov They are often used as precursors for the synthesis of other sulfinyl compounds. nih.gov The reaction of a sulfenyl chloride with a chiral alcohol can produce diastereomeric sulfenate esters, which, similar to the Andersen synthesis of sulfoxides, can be separated and then converted to enantiomerically pure products. nih.gov

Structure-Activity Relationships in Modified Analogues

Understanding the relationship between the structure of these modified analogs and their chemical activity is crucial for the rational design of new and improved reagents and catalysts. Structure-activity relationship (SAR) studies aim to identify the specific structural features that govern the performance of a molecule in a particular application.

For instance, in the context of using these compounds as chiral ligands in metal-catalyzed reactions, SAR studies might involve systematically varying the substituents on the aromatic rings and correlating these changes with the enantioselectivity of the reaction. This can lead to a deeper understanding of the ligand-metal interactions and the transition state geometry.

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| This compound | C₁₄H₁₄OS | 230.33 |

| (Benzylsulfinyl)benzene | C₁₃H₁₂OS | 216.30 |

| 1-(Benzylsulfonyl)-4-methylbenzene | C₁₄H₁₄O₂S | 246.33 |

| 1-benzyl-4-methylbenzene | C₁₄H₁₄ | 182.26 |

| 4-Methylbenzenesulfonic acid | C₇H₈O₃S | 172.20 |

| Sodium 4-methylbenzenesulfinate | C₇H₇NaO₂S | 178.18 |

Advanced Research Topics and Future Directions

Development of Novel Chiral Catalytic Systems Utilizing Sulfinyl Moieties

The use of chiral sulfoxides as ligands in transition-metal-catalyzed asymmetric reactions has been a field of continuous development. researchgate.net The sulfinyl group can coordinate to a metal center, and its chiral nature helps create a stereochemically defined environment that influences the outcome of the reaction, leading to the preferential formation of one enantiomer of the product. Future research is directed towards designing and synthesizing novel, more efficient chiral ligands based on the sulfoxide (B87167) framework.

A promising avenue involves the creation of hybrid ligands that combine the sulfoxide group with other coordinating moieties, such as nitrogen or phosphorus atoms. For instance, chiral sulfoxide-Schiff base nih.gov and sulfoxide-nitrogen ligands researchgate.net have been developed. These bidentate or multidentate ligands can form more stable and rigid complexes with metal catalysts, often resulting in higher enantioselectivities in a variety of asymmetric transformations, including C-C bond-forming reactions. nih.gov The modular synthesis of such ligands allows for systematic tuning of their steric and electronic properties to optimize catalytic performance for specific reactions. researchgate.netnih.gov The development of ligands derived from readily available starting materials, like amino alcohols, further enhances the practicality of these catalytic systems. researchgate.net

Table 1: Examples of Asymmetric Reactions Using Chiral Sulfoxide-Based Ligands

| Reaction Type | Ligand Type | Typical Metal Catalyst | Achieved Efficiency (Example) | Reference |

|---|---|---|---|---|

| Henry Reaction | Sulfoxide-Schiff Base | Copper (Cu) | Up to 98% yield, 96% ee | nih.gov |

| 1,3-Dipolar Cycloaddition | Sulfoxide-Nitrogen | Not specified | Applicable to asymmetric catalysis | researchgate.net |

| Sulfimidation | Bis(oxazoline) | Copper (Cu) | High enantioselectivity | rsc.org |

Integration into Multicomponent Reactions for Complex Molecule Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. They provide a powerful tool for rapidly building molecular complexity. nih.gov The integration of chiral sulfoxides like 1-(benzylsulfinyl)-4-methylbenzene into MCRs is a compelling future direction.

The sulfoxide group can serve multiple roles in an MCR. As a chiral auxiliary, it can guide the stereochemical course of the reaction, leading to the formation of complex molecules with multiple stereocenters in a controlled manner. Furthermore, the sulfinyl group itself can be a key functional handle in the final product, available for subsequent transformations. Research in this area could focus on designing new MCRs where a chiral sulfoxide is one of the key components, enabling the synthesis of diverse libraries of enantiomerically enriched compounds with potential biological activity. nih.gov For example, Passerini and Ugi reactions could be adapted to incorporate sulfoxide-containing substrates, yielding complex peptide-like structures or α-acyloxycarboxamides with embedded chirality. nih.gov

Sustainable Synthetic Methodologies for Sulfoxides

The traditional synthesis of sulfoxides often involves the use of stoichiometric, and sometimes harsh, oxidizing agents, which can generate significant waste. Modern research is heavily focused on developing greener and more sustainable synthetic methods. organic-chemistry.orgresearchgate.net

Recent breakthroughs include the use of visible-light photocatalysis, which allows for the oxidation of sulfides to sulfoxides under exceptionally mild conditions. rsc.orgrsc.org These methods can employ green solvents like ethanol (B145695) and water, and use molecular oxygen from the air as the ultimate oxidant, representing a highly atom-economical and environmentally benign approach. rsc.orgrsc.orgresearchgate.net The integration of these photocatalytic methods into continuous-flow microreactor systems addresses the scalability challenges often associated with photochemical reactions, enabling large-scale, efficient, and reproducible production. rsc.orgrsc.org

Another sustainable strategy is the use of organocatalysts, such as 2,2,2-trifluoroacetophenone, which can catalyze the selective oxidation of sulfides with hydrogen peroxide (H₂O₂), another green oxidant. organic-chemistry.org This approach avoids the need for metal catalysts and works under mild conditions to produce sulfoxides in high yields. organic-chemistry.org

Table 2: Comparison of Sustainable Sulfoxide Synthesis Methods

| Method | Catalyst | Oxidant | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Photocatalysis | Organic Dye (e.g., Rose Bengal) | Air/O₂ | Uses green solvents, mild conditions, scalable in flow systems. | researchgate.netrsc.orgrsc.org |

| Organocatalysis | 2,2,2-Trifluoroacetophenone | H₂O₂ | Metal-free, high selectivity, cost-effective reagents. | organic-chemistry.org |

| Electrocatalysis | N-hydroxyphthalimide (NHPI) | O₂ | Cobalt-free, useful for complex substrates. | researchgate.net |

Theoretical Studies on Stereoselectivity and Reaction Control

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of stereoselective reactions. acs.orgacs.org For reactions involving chiral sulfoxides, theoretical studies provide deep insights into the reaction mechanisms and the origins of stereoselectivity. metu.edu.trresearchgate.net

By modeling the transition states of a reaction, researchers can calculate the energy differences between the pathways leading to different stereoisomers. acs.org This analysis helps to identify the key interactions—such as steric hindrance or hydrogen bonding—that control the chiral induction process. For example, DFT calculations have been used to compare the stability of different catalyst-substrate complexes to predict which enantiomer of a sulfoxide will be preferentially formed in an asymmetric oxidation. acs.org

Future research will likely involve more sophisticated computational models to design new chiral catalysts and auxiliaries in silico before their synthesis is attempted in the lab. These theoretical studies can accelerate the development of highly selective reactions by predicting the optimal ligand structure or reaction conditions. metu.edu.tr Furthermore, computational analysis is crucial for elucidating complex reaction mechanisms, such as the photoracemization of chiral sulfoxides or the NH imidation of sulfoxides, providing a rational basis for reaction optimization and control. acs.orgresearchgate.net

Q & A

Q. What are the optimized synthetic routes for 1-(Benzylsulfinyl)-4-methylbenzene, and how do reaction conditions influence yield and purity?

The compound can be synthesized via selective oxidation of its sulfide precursor using tert-butyl hydroperoxide (TBHP) under catalyst-free conditions, achieving a 96% yield . Key parameters include solvent choice (e.g., ethanol), temperature (80°C), and stoichiometric control of TBHP to avoid over-oxidation to sulfones. Purity is confirmed via H/C NMR and ESI-MS (e.g., m/z 483 [M + Na]) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Use a combination of spectroscopic and computational methods:

- NMR : H NMR (CDCl) peaks at δ 7.26–7.18 (aromatic protons) and δ 4.07/3.95 (sulfinyl CH) confirm regiochemistry .

- Mass spectrometry : ESI-MS identifies molecular ion clusters and fragmentation patterns.

- DFT calculations : Model sulfinyl group geometry and electron density distribution to predict reactivity .

Q. What are the common solubility and stability challenges for this compound, and how can they be mitigated?

The sulfinyl group confers polar character, enhancing solubility in polar aprotic solvents (e.g., DMSO, THF). Stability studies under varying pH and temperature (e.g., 25–60°C) reveal degradation via hydrolysis or disproportionation. Store at –20°C under inert atmosphere to minimize decomposition .

Advanced Research Questions

Q. How does the sulfinyl group influence electrophilic/nucleophilic reactivity in this compound?

The sulfinyl moiety acts as a chiral director, enabling stereoselective reactions. For example:

- Electrophilic substitution : Sulfinyl groups deactivate the benzene ring, directing incoming electrophiles to the para position relative to the methyl group.

- Nucleophilic attacks : The sulfinyl oxygen participates in hydrogen bonding, modulating reaction pathways in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What methodologies resolve contradictions in thermodynamic data (e.g., melting points) for sulfinyl derivatives?

Conflicting data (e.g., phase transition temperatures) may arise from polymorphism or impurities. Use:

Q. How can researchers leverage this compound in asymmetric catalysis or chiral auxiliary applications?

The sulfinyl group’s chirality enables enantioselective synthesis. For example:

- Chiral ligands : Coordinate to transition metals (e.g., Pd, Cu) to induce asymmetry in C–C bond-forming reactions.

- Auxiliaries : Temporarily install the sulfinyl group to control stereochemistry in natural product synthesis, followed by reductive cleavage .

Q. What advanced analytical techniques quantify trace impurities or by-products in synthesized batches?

- HPLC-MS : Detect sulfone by-products (e.g., over-oxidation products) at ppm levels.

- Chiral chromatography : Resolve enantiomeric excess using columns like Chiralpak IG-3.

- XPS : Analyze sulfur oxidation states to confirm sulfinyl integrity .

Methodological Notes

- Contradiction management : Cross-validate data using orthogonal techniques (e.g., NMR + XRD) .

- Reaction optimization : Screen solvents (e.g., 2-MeTHF vs. CPME) and oxidants (e.g., TBHP vs. mCPBA) to balance yield and selectivity .

- Safety protocols : Handle sulfinyl compounds in fume hoods due to potential respiratory irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.